4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate
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Overview
Description
4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure and properties, which make it valuable in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate typically involves multiple steps. The initial step often includes the preparation of 4-Amino-2-propoxythiobenzoic acid, followed by the esterification with S-(2-(diethylamino)ethyl) alcohol. The final step involves the formation of the hydrogen phosphate salt. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or propoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve specific solvents and temperature control .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have distinct properties and applications in different fields .
Scientific Research Applications
4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate is used in various scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic compounds.
Biology: It is used in biochemical assays to study enzyme interactions and protein functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-propoxybenzoic acid S-(2-(diethylamino)ethyl) ester: Similar in structure but lacks the thiobenzoic acid moiety.
4-Amino-2-chlorobenzoic acid S-(2-(diethylamino)ethyl) ester: Contains a chlorine atom instead of a propoxy group.
4-Amino-3-butoxybenzoic acid S-(2-(diethylamino)ethyl) ester: Has a butoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate lies in its thiobenzoic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific reactivity and interactions are required .
Properties
CAS No. |
100311-17-9 |
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Molecular Formula |
C16H29N2O6PS |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(4-amino-2-propoxybenzoyl)sulfanylethyl-diethylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C16H26N2O2S.H3O4P/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3;1-5(2,3)4/h7-8,12H,4-6,9-11,17H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
CXAPPZVEGXVPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N)C(=O)SCC[NH+](CC)CC.OP(=O)(O)[O-] |
Origin of Product |
United States |
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